molecular formula C15H11F2N5O B2589686 N-(2,5-difluorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207041-60-8

N-(2,5-difluorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2589686
CAS No.: 1207041-60-8
M. Wt: 315.284
InChI Key: LENINWWLFNPEMV-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The presence of fluorine atoms in its structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring:

    Introduction of the phenylamino group: This step involves the reaction of the triazole intermediate with aniline under suitable conditions.

    Attachment of the 2,5-difluorophenyl group: This can be done through a nucleophilic substitution reaction using a suitable fluorinated reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2,5-difluorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its biological activity.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

    Chemical Research: It serves as a valuable intermediate in the synthesis of other complex molecules and as a tool for studying reaction mechanisms.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The triazole ring and phenylamino group also contribute to its overall biological activity by interacting with various pathways within the cell.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
  • N-(2,5-dichlorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
  • N-(2,5-difluorophenyl)-5-(methylamino)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(2,5-difluorophenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of the triazole ring and phenylamino group also provides distinct properties compared to other similar compounds.

Properties

IUPAC Name

5-anilino-N-(2,5-difluorophenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O/c16-9-6-7-11(17)12(8-9)19-15(23)13-14(21-22-20-13)18-10-4-2-1-3-5-10/h1-8H,(H,19,23)(H2,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENINWWLFNPEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NNN=C2C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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